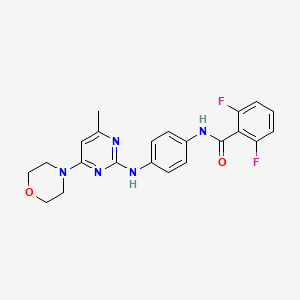![molecular formula C15H18N4O4S B11246020 2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246020.png)
2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(8-metoxi-3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-metil-4H-1,2,4-triazol-3-il]sulfánil}acetamida es un compuesto orgánico complejo que presenta una combinación única de grupos benzodioxepina, triazol y acetamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[5-(8-metoxi-3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-metil-4H-1,2,4-triazol-3-il]sulfánil}acetamida típicamente implica múltiples pasos, comenzando con la preparación del núcleo de benzodioxepinaLos reactivos comunes utilizados en estos pasos incluyen bromuro de propargilo, azida de sodio y carbonato de potasio anhidro .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de solventes y catalizadores verdes, así como reactores de flujo continuo para mejorar la eficiencia de la reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[5-(8-metoxi-3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-metil-4H-1,2,4-triazol-3-il]sulfánil}acetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio se pueden utilizar para reducir grupos funcionales específicos dentro del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno, borohidruro de sodio y haluros de alquilo. Las condiciones de reacción típicamente involucran temperaturas y niveles de pH controlados para garantizar que las transformaciones deseadas ocurran de manera eficiente .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o arilo en la molécula .
Aplicaciones Científicas De Investigación
2-{[5-(8-metoxi-3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-metil-4H-1,2,4-triazol-3-il]sulfánil}acetamida tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede exhibir actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Las posibles aplicaciones terapéuticas incluyen su uso como agente antimicrobiano o anticancerígeno.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(8-metoxi-3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-metil-4H-1,2,4-triazol-3-il]sulfánil}acetamida involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el anillo triazol interactúa con enzimas y receptores, potencialmente inhibiendo su actividad. Esto puede provocar varios efectos biológicos, como actividad antimicrobiana o anticancerígena .
Comparación Con Compuestos Similares
Compuestos similares
1,2,4-Benzotiadiazina-1,1-dióxido: Conocido por sus propiedades antimicrobianas y anticancerígenas.
Derivados de cumarina-triazol: Estos compuestos también exhiben una actividad biológica significativa y se utilizan en química medicinal.
Singularidad
Lo que diferencia a 2-{[5-(8-metoxi-3,4-dihidro-2H-1,5-benzodioxepin-7-il)-4-metil-4H-1,2,4-triazol-3-il]sulfánil}acetamida es su combinación única de grupos funcionales, que puede conferir actividades biológicas y reactividad química distintas. Esto lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en varios campos científicos .
Propiedades
Fórmula molecular |
C15H18N4O4S |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-[[5-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H18N4O4S/c1-19-14(17-18-15(19)24-8-13(16)20)9-6-11-12(7-10(9)21-2)23-5-3-4-22-11/h6-7H,3-5,8H2,1-2H3,(H2,16,20) |
Clave InChI |
KABNRPLUCCQCPL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SCC(=O)N)C2=CC3=C(C=C2OC)OCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide](/img/structure/B11245942.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11245948.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245957.png)
![N-tert-butyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245965.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide](/img/structure/B11245966.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B11245969.png)

![N-(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11245977.png)
![3-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B11245978.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11245989.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11245990.png)
![N-(3-fluoro-4-methylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11245996.png)
